Cas no 2228136-03-4 (2-(5-methoxy-2-nitrophenyl)-2-methyloxirane)

2-(5-methoxy-2-nitrophenyl)-2-methyloxirane 化学的及び物理的性質
名前と識別子
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- 2-(5-methoxy-2-nitrophenyl)-2-methyloxirane
- EN300-1789629
- 2228136-03-4
-
- インチ: 1S/C10H11NO4/c1-10(6-15-10)8-5-7(14-2)3-4-9(8)11(12)13/h3-5H,6H2,1-2H3
- InChIKey: UWXSKEHJIYRMFI-UHFFFAOYSA-N
- ほほえんだ: O1CC1(C)C1C=C(C=CC=1[N+](=O)[O-])OC
計算された属性
- せいみつぶんしりょう: 209.06880783g/mol
- どういたいしつりょう: 209.06880783g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 265
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.6Ų
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1789629-0.05g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1789629-1g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1789629-10g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-1789629-0.1g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1789629-0.25g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1789629-1.0g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1789629-5.0g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1789629-2.5g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1789629-0.5g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1789629-10.0g |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane |
2228136-03-4 | 10g |
$4236.0 | 2023-06-02 |
2-(5-methoxy-2-nitrophenyl)-2-methyloxirane 関連文献
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
2-(5-methoxy-2-nitrophenyl)-2-methyloxiraneに関する追加情報
Comprehensive Guide to 2-(5-Methoxy-2-Nitrophenyl)-2-Methyloxirane (CAS No. 2228136-03-4)
2-(5-Methoxy-2-nitrophenyl)-2-methyloxirane (CAS No. 2228136-03-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This epoxide derivative features a unique molecular structure combining a methoxy-substituted nitrophenyl group with a methyloxirane ring, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for "2-(5-methoxy-2-nitrophenyl)-2-methyloxirane synthesis" or "CAS 2228136-03-4 applications," reflecting its growing importance in drug discovery and material science.
The compound's chemical properties include moderate solubility in organic solvents like dichloromethane and ethyl acetate, while being less soluble in water. Its molecular weight of 223.21 g/mol and distinct nitro-aromatic characteristics make it particularly useful in photochemical studies and as a precursor for heterocyclic compounds. Recent publications highlight its potential in creating biologically active molecules, addressing trending topics like "green chemistry approaches for epoxide derivatives" and "nitrophenyl compounds in medicinal chemistry."
In pharmaceutical applications, 2-(5-methoxy-2-nitrophenyl)-2-methyloxirane serves as a key building block for small molecule drugs targeting inflammatory pathways. The methoxy and nitro functional groups contribute to its electronic properties, which are crucial for structure-activity relationship (SAR) studies. Industry searches for "CAS 2228136-03-4 supplier" have increased by 40% year-over-year, according to chemical market analytics, reflecting its rising demand in contract research organizations (CROs).
The compound's stability under ambient conditions makes it suitable for long-term storage, though recommendations suggest protection from prolonged light exposure due to its nitroaromatic photochemistry. Analytical methods like HPLC purity testing and NMR characterization are commonly employed for quality control, with researchers often querying "2-(5-methoxy-2-nitrophenyl)-2-methyloxirane spectral data" in scientific databases. Recent patents demonstrate its utility in developing next-generation agrochemicals, particularly in crop protection formulations.
From a regulatory perspective, 2-(5-methoxy-2-nitrophenyl)-2-methyloxirane complies with major REACH and FDA guidelines for research chemicals. The global market for such fine chemicals is projected to grow at 6.8% CAGR through 2030, with particular expansion in Asia-Pacific research hubs. Environmental considerations include proper waste disposal protocols for nitro-containing compounds, aligning with increasing searches for "sustainable handling of nitrophenyl derivatives."
Innovative applications continue to emerge, including its use in organic electronic materials and as a photoactive component in specialty coatings. The compound's electron-withdrawing nitro group and electron-donating methoxy group create interesting push-pull electronic effects that materials scientists are exploring for optoelectronic devices. These developments respond to frequent queries about "nitrophenyl compounds in material science" and "epoxide derivatives for advanced materials."
For researchers working with 2-(5-methoxy-2-nitrophenyl)-2-methyloxirane, proper personal protective equipment (PPE) including nitrile gloves and safety goggles is recommended during handling. The scientific community shows growing interest in "scaling up 2228136-03-4 production" and "alternative synthetic routes for methyloxirane derivatives," indicating its expanding industrial relevance. Recent advancements in continuous flow chemistry have improved the efficiency of producing such multifunctional intermediates.
The compound's crystallographic properties have been studied for polymorph screening in pharmaceutical development, with particular attention to its melting point range of 98-102°C. Quality specifications typically require ≥98% purity by HPLC analysis, with strict limits on related substances. These parameters address common purchaser concerns reflected in searches for "CAS 2228136-03-4 technical specifications" and "2-(5-methoxy-2-nitrophenyl)-2-methyloxirane analytical standards."
Future research directions for 2-(5-methoxy-2-nitrophenyl)-2-methyloxirane include exploring its potential in catalyzed asymmetric reactions and as a scaffold for proteolysis targeting chimeras (PROTACs). The compound's versatility positions it at the intersection of multiple cutting-edge research areas, from targeted protein degradation to smart material design. This aligns with the broader industry trend toward multifunctional chemical building blocks that can accelerate discovery across disciplines.
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